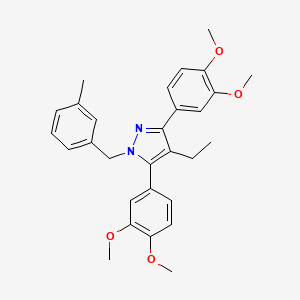
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methylbenzyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methylbenzyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes multiple methoxy groups and a combination of ethyl and methylbenzyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the alkylation of the pyrazole with 3-methylbenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the ethyl and methylbenzyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dealkylated pyrazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methylbenzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole: Lacks the 3-methylbenzyl group.
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole: Contains a methyl group instead of an ethyl group.
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylbenzyl)-1H-pyrazole: Has a different position for the methyl group on the benzyl ring.
Uniqueness
The uniqueness of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-methylbenzyl)-1H-pyrazole lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C29H32N2O4 |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[(3-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C29H32N2O4/c1-7-23-28(21-11-13-24(32-3)26(16-21)34-5)30-31(18-20-10-8-9-19(2)15-20)29(23)22-12-14-25(33-4)27(17-22)35-6/h8-17H,7,18H2,1-6H3 |
Clé InChI |
XZTUCPREBUHIMA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=CC(=C3)C)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10930418.png)
![N-(2,3-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930420.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B10930426.png)
![N'-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B10930432.png)
![N-(2-ethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930434.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide](/img/structure/B10930438.png)
![7-({[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10930440.png)
![4-{[(4-bromothiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10930458.png)
![1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one](/img/structure/B10930463.png)
![propan-2-yl 4-[(benzylcarbamothioyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B10930473.png)

![3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10930479.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10930482.png)
